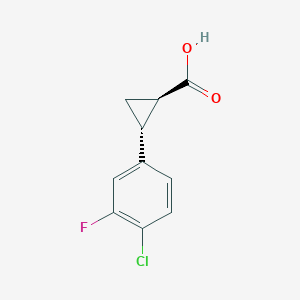

(1R,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid

Description

(1R,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 2055841-07-9) is a chiral cyclopropane derivative featuring a 4-chloro-3-fluorophenyl substituent. Its molecular formula is C₁₀H₈ClFO₂, with a molecular weight of 214.62 g/mol. The compound is marketed by suppliers like EOS Med Chem and Combi-Blocks for pharmaceutical research, particularly in enzyme inhibition studies . The cyclopropane ring confers rigidity, while the halogen substituents modulate electronic and steric properties, influencing binding affinity and metabolic stability in drug candidates.

Properties

IUPAC Name |

(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBMRAWVMMPUAI-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a 4-chloro-3-fluorophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (1R,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

rel-(1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS: 4157-47-5)

- Molecular Weight : 196.63 g/mol.

rel-(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid (CAS: 842119-90-8)

- Substituents : 3-chloro, 4-chloro.

- Molecular Weight : 231.08 g/mol.

- Impact: Dual chloro groups increase lipophilicity (clogP ~2.8 vs. This could limit bioavailability in aqueous environments .

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS: 220352-36-3)

- Substituents : 3-fluoro, 4-fluoro.

- Molecular Weight : 198.17 g/mol.

- Impact : Fluorine’s strong electronegativity increases polarity, improving interactions with hydrogen bond acceptors in enzymes. However, reduced lipophilicity may affect blood-brain barrier penetration compared to chloro-fluoro analogs .

Heterocyclic and Functional Group Modifications

rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic acid (CAS: 1446486-81-2)

- Substituents : Furan-3-yl (oxygen-containing heterocycle).

- Molecular Weight : 164.16 g/mol.

- This may enhance solubility but diminish target selectivity in hydrophobic binding pockets .

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 2055841-05-7)

Comparative Data Table

| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | clogP* | Key Properties |

|---|---|---|---|---|---|

| Target Compound (2055841-07-9) | 4-Cl, 3-F | C₁₀H₈ClFO₂ | 214.62 | ~2.3 | Balanced lipophilicity, enzyme inhibition |

| rel-(1R,2R)-2-(4-Chlorophenyl)... (4157-47-5) | 4-Cl | C₁₀H₉ClO₂ | 196.63 | ~2.1 | Lower polarity, reduced binding affinity |

| rel-(1R,2R)-2-(3,4-Dichlorophenyl)... (842119-90-8) | 3-Cl, 4-Cl | C₁₀H₈Cl₂O₂ | 231.08 | ~2.8 | High lipophilicity, poor solubility |

| (1R,2R)-2-(3,4-Difluorophenyl)... (220352-36-3) | 3-F, 4-F | C₁₀H₈F₂O₂ | 198.17 | ~1.9 | High polarity, improved H-bonding |

| rac-(1R,2R)-2-(Furan-3-yl)... (1446486-81-2) | Furan-3-yl | C₉H₈O₃ | 164.16 | ~1.5 | Enhanced solubility, heterocyclic π-π |

*clogP estimated via ChemDraw.

Biological Activity

(1R,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with notable biological activity. Its molecular formula is C10H8ClFO2, and it has a molecular weight of approximately 214.62 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas.

- CAS Number : 2055841-07-9

- Molecular Weight : 214.62 g/mol

- Purity : Typically around 97%

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of certain cancer-related pathways.

Anticancer Activity

A study published in 2017 highlighted its role as a potent inhibitor of the Murine Double Minute 2 (MDM2), a negative regulator of the tumor suppressor p53. The compound demonstrated promising antiproliferative effects in various cancer cell lines, achieving IC50 values indicative of its potential as a therapeutic agent.

| Cell Line | IC50 (μM) |

|---|---|

| SJSA-1 | 0.22 |

| LNCaP | 0.15 |

| HCT116 | 0.24 |

The mechanism involves the activation of p53 signaling pathways, leading to increased apoptosis in tumor cells .

The biological activity is primarily attributed to the compound's ability to bind to MDM2, thus preventing MDM2 from inhibiting p53. This results in:

- Upregulation of p53 target genes.

- Induction of cell cycle arrest and apoptosis in cancer cells.

Additionally, the compound's structural features, particularly the presence of a chloro and fluorine substituent on the phenyl ring, may enhance its binding affinity and selectivity for MDM2 .

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- SJSA-1 Xenograft Model : In this model, the compound was administered at a dose of 100 mg/kg for 14 days. Results showed significant tumor growth inhibition compared to controls, with notable increases in p53 and p21 protein levels within tumor tissues .

- Pharmacokinetics Study : The pharmacokinetic profile indicated that the compound has favorable absorption and distribution characteristics, with peak plasma concentrations achieved within hours post-administration. The half-life was sufficient for sustained therapeutic effects .

Safety and Toxicity

Preliminary toxicity assessments suggest that this compound exhibits a manageable safety profile at therapeutic doses. However, comprehensive toxicological studies are required to fully understand its safety margins.

Q & A

Q. What are the established synthetic routes for (1R,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation of a substituted alkene precursor. A common method uses diazo compounds or carbene intermediates to form the strained cyclopropane ring. For example:

- Step 1 : Preparation of a substituted alkene with 4-chloro-3-fluorophenyl and carboxylic acid groups.

- Step 2 : Cyclopropanation via transition metal-catalyzed reactions (e.g., using Rh(II) or Cu catalysts) with diazo reagents.

- Step 3 : Stereochemical control via chiral catalysts or resolving agents to isolate the (1R,2R)-rel isomer .

Key Considerations : Reaction temperature, solvent polarity, and catalyst choice critically influence yield and stereoselectivity. Purification often involves recrystallization or HPLC to achieve >95% purity .

Q. How is the stereochemistry of the cyclopropane ring confirmed experimentally?

Chiral analytical techniques are essential:

Q. What are the recommended storage conditions and stability profiles?

The compound should be stored sealed under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the cyclopropane ring or carboxylic acid group. Stability studies indicate degradation <5% over 12 months under these conditions. Exposure to moisture or light accelerates decomposition .

Advanced Research Questions

Q. How does the electronic effect of the 4-chloro-3-fluorophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F groups activate the phenyl ring for nucleophilic aromatic substitution but deactivate it for electrophilic reactions. For example:

Q. What strategies resolve contradictions in reported melting points (e.g., 150–152°C vs. 80–82°C for analogs)?

Discrepancies often arise from purity differences or polymorphism :

- DSC Analysis : Measures phase transitions to identify polymorphic forms.

- Recrystallization Solvent Screening : Polar solvents (e.g., EtOH/H₂O) yield different crystal habits, affecting observed melting points.

- Impurity Profiling : HPLC-MS detects trace contaminants (e.g., unreacted precursors) that depress melting points .

Q. How is the compound’s metabolic stability assessed in medicinal chemistry studies?

- In Vitro Microsomal Assays : Incubation with liver microsomes (human/rat) quantifies oxidative degradation via CYP450 enzymes.

- LC-MS/MS Metabolite Identification : Detects hydroxylation at the cyclopropane ring or demethylation of ester derivatives.

- Computational Modeling : Predicts metabolic soft spots using DFT calculations on bond dissociation energies .

Q. What mechanistic insights explain its inhibitory activity against enzymatic targets (e.g., proteases)?

The cyclopropane ring imposes conformational rigidity, enabling precise binding to enzyme active sites. Key interactions include:

- Hydrogen Bonding : Between the carboxylic acid and catalytic residues (e.g., serine in proteases).

- Van der Waals Contacts : Fluorine and chlorine atoms enhance hydrophobic interactions with binding pockets.

Kinetic Studies : Competitive inhibition constants (Ki) are determined via fluorescence quenching or surface plasmon resonance (SPR) .

Methodological Guidelines

8. Recommended purification techniques for scale-up synthesis:

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc + 0.1% acetic acid) to resolve diastereomers.

- Chiral SFC : Supercritical fluid chromatography with amylose-based columns achieves >99% enantiomeric excess.

- Crystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

9. Analytical protocols for quantifying degradation products:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.